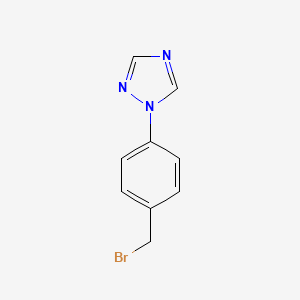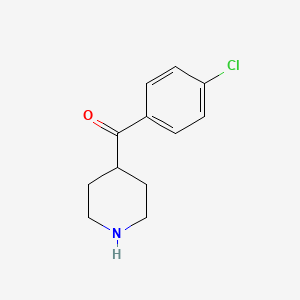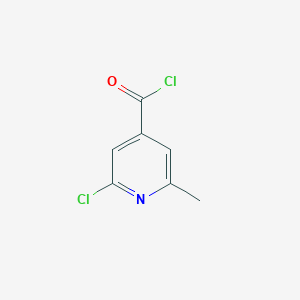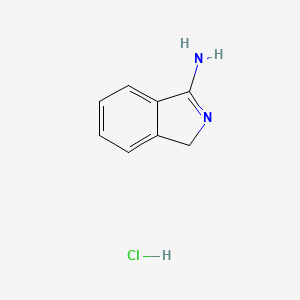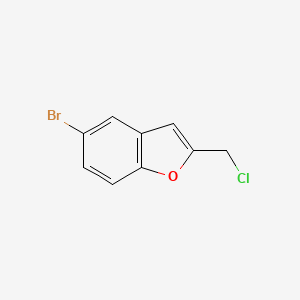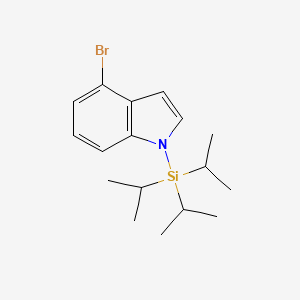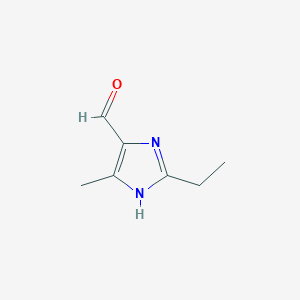
4-Pentylpyridine
Overview
Description
4-Pentylpyridine, also known as 4-n-Pentylpyridine or 4-Amylpyridine, is an organic compound with the molecular formula C10H15N. It is a derivative of pyridine, where the hydrogen atom at the fourth position of the pyridine ring is replaced by a pentyl group. This compound is known for its applications in various fields, including chemistry and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Pentylpyridine can be synthesized through several methods. One common method involves the alkylation of pyridine with pentyl halides in the presence of a base. The reaction typically proceeds as follows: [ \text{C}5\text{H}{11}\text{Br} + \text{C}5\text{H}5\text{N} \rightarrow \text{C}{10}\text{H}{15}\text{N} + \text{HBr} ] In this reaction, pentyl bromide reacts with pyridine to form this compound and hydrogen bromide as a byproduct.
Industrial Production Methods: Industrial production of this compound often involves similar alkylation reactions but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts and solvents may be used to enhance the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions: 4-Pentylpyridine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding pyridine N-oxides.
Reduction: It can be reduced to form tetrahydropyridine derivatives.
Substitution: It can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.
Major Products:
Oxidation: Pyridine N-oxides.
Reduction: Tetrahydropyridine derivatives.
Substitution: Various substituted pyridines depending on the reagents used
Scientific Research Applications
4-Pentylpyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is used in studies involving pyridine derivatives and their biological activities.
Medicine: It is explored for its potential pharmacological properties.
Industry: It is used as an intermediate in the production of agrochemicals, pharmaceuticals, and other fine chemicals
Mechanism of Action
The mechanism of action of 4-Pentylpyridine involves its interaction with various molecular targets. As a pyridine derivative, it can interact with enzymes and receptors in biological systems. The exact pathways and targets depend on the specific application and context of its use. For example, in medicinal chemistry, it may interact with specific enzymes or receptors to exert its effects .
Comparison with Similar Compounds
4-Pentylpyridine can be compared with other pyridine derivatives such as:
4-Methylpyridine (4-Picoline): Similar structure but with a methyl group instead of a pentyl group.
4-Ethylpyridine: Similar structure but with an ethyl group instead of a pentyl group.
4-Propylpyridine: Similar structure but with a propyl group instead of a pentyl group.
Uniqueness: The uniqueness of this compound lies in its longer alkyl chain, which can influence its physical and chemical properties, such as solubility and reactivity. This makes it suitable for specific applications where longer alkyl chains are desired .
Properties
IUPAC Name |
4-pentylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-2-3-4-5-10-6-8-11-9-7-10/h6-9H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABJVUPUJUGBUMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC=NC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70183793 | |
| Record name | 4-Pentylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70183793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2961-50-4 | |
| Record name | 4-Pentylpyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2961-50-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Pentylpyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002961504 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Pentylpyridine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4694 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Pentylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70183793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-pentylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.086 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-PENTYLPYRIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TUX2DXO6PF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 4-Pentylpyridine interact with water-soluble zinc porphyrin receptors, and what drives this interaction?
A: this compound interacts with water-soluble zinc porphyrin receptors through hydrophobic interactions. The driving force behind this interaction depends on the specific receptor and the accessibility of water to the binding cleft. In receptors with more hydrophobic binding clefts, the interaction is primarily entropy-driven, meaning the release of ordered water molecules from the binding site upon this compound binding leads to an increase in overall entropy []. Conversely, in receptors with more hydrophilic binding sites, the driving force can be enthalpic, with favorable interactions between the alkyl chain of this compound and the receptor outweighing the entropic penalty of water organization [].
Q2: What is the role of this compound in enhancing the hydrophobicity of oxidized coal surfaces?
A: this compound acts as a surface modifier for oxidized coal, potentially improving its hydrophobicity for applications like flotation []. Density functional theory studies suggest that this compound preferentially adsorbs onto the hydrophilic sites of oxidized coal models (coal-COOH and coal-COONa) due to its pyridine nitrogen interacting with the surface functionalities []. This adsorption leaves the hydrophobic pentyl chain oriented outwards, towards the water phase, thereby increasing the overall hydrophobicity of the coal surface [].
Q3: Can you describe the sensory properties of this compound?
A: this compound has been identified as a potent flavoring agent []. Sensory evaluation by expert panels describes it as possessing intense green and herbal notes []. This makes this compound and its derivatives potentially valuable in the food and fragrance industries.
Q4: What are the potential applications of this compound derivatives in organic electronics?
A: Pyrene derivatives substituted with this compound demonstrate promising properties for application in organic light-emitting diodes (OLEDs) []. These derivatives exhibit high thermal stability and photoluminescence quantum yields []. When incorporated into OLED devices, they display red, green, or blue electroluminescence depending on the device architecture and the specific chemical structure of the derivative []. This suggests that this compound-containing molecules could be valuable building blocks for developing efficient and tunable OLED materials.
Q5: How can computational chemistry be used to study this compound and its interactions?
A: Computational chemistry techniques like density functional theory (DFT) can be used to model the interaction of this compound with various surfaces and molecules. For example, DFT has been used to study the adsorption of this compound on oxidized coal models, revealing insights into the preferred adsorption conformations and the energetics of the process []. These simulations can help predict the effectiveness of this compound as a surface modifier and guide the design of new materials with improved properties.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


